1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride
Description
Properties
IUPAC Name |
1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O.ClH/c1-2-21-12-11-20-19(21)23-15-13-22(14-16-23)18(24)10-6-9-17-7-4-3-5-8-17;/h3-5,7-8,11-12H,2,6,9-10,13-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYQUQJAHSDJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CCCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product. Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is with a molecular weight of approximately 366.89 g/mol. It features an imidazole ring, a piperazine ring, and a phenylbutanone moiety, contributing to its unique chemical properties.
Chemistry
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride serves as a valuable building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways.
Biology
The compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties . Its structural features allow it to interact with various biological targets, making it a candidate for further exploration in medicinal chemistry.
Medicine
Research indicates potential therapeutic effects of this compound, particularly in oncology. Its ability to induce apoptosis in cancer cells positions it as a lead compound for drug development aimed at treating various cancers.
Industry
In industrial applications, this compound can be employed in the development of new materials and chemical processes, showcasing its versatility beyond laboratory research.
The biological activity of this compound is attributed to its unique structure that facilitates binding to target proteins involved in signaling pathways related to cancer and neuropharmacology.
Antitumor Activity
Recent studies highlight the compound's potential as an antitumor agent. For example, derivatives have shown significant antiproliferative activity against various cancer cell lines. The following table summarizes the antitumor activity comparison:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4f | 3.24 | HeLa |
| 5-FU | 74.69 | HeLa |
| MTX | 42.88 | HeLa |
This data suggests that the compound outperforms standard chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) in terms of potency against HeLa cells.
Neuropharmacological Effects
The compound has also been explored for its neuropharmacological effects. It may act as a ligand for serotonin receptors, which could provide therapeutic benefits in treating mood disorders such as anxiety and depression.
Case Study 1: Anticancer Mechanism
A study revealed that treatment with this compound increased the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2) in HeLa cells. This shift promotes mitochondrial dysfunction and apoptosis, underscoring its potential as an effective anticancer agent.
Case Study 2: Serotonin Receptor Modulation
Another investigation explored the interaction of this compound with serotonin receptors in animal models, suggesting its utility in modulating serotonin signaling pathways relevant to mood disorders.
Mechanism of Action
The mechanism of action of 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared pharmacophores or substituents:
Piperazine Derivatives with Aromatic Substituents
Compounds like 1-(3-Chlorophenyl)piperazine Hydrochloride (MM0421.09, ) and Impurity F(BP) (52605-52-4, ) share the piperazine core but differ in substituents. The target compound’s 1-ethylimidazole group contrasts with the chlorophenyl or chloropropyl groups in these analogs, leading to distinct electronic and steric profiles. For example:
- 1-(3-Chlorophenyl)piperazine Hydrochloride: Lacks the imidazole and phenylbutanone moieties, resulting in lower molecular weight (292.6 g/mol vs. ~361.5 g/mol for the target) and reduced lipophilicity .
- Impurity F(BP) : Features a 3-chloropropyl group, which may confer different metabolic stability compared to the target’s ethylimidazole .
Imidazole-Containing Piperazine Derivatives
describes urea-linked piperazine-thiazole derivatives (e.g., compounds 11a–11o), which incorporate imidazole-like thiazole rings. While these analogs share hydrogen-bonding capabilities, the target compound’s ethylimidazole and phenylbutanone groups likely enhance CNS penetration due to increased lipophilicity (clogP ~3.5 estimated) compared to the urea-thiazole series (clogP ~2.0–4.0) .
Hydrochloride Salts in Pharmaceutical Impurities
The hydrochloride salt form of the target compound aligns with impurities and APIs listed in and , such as Articaine Hydrochloride (23964-57-0) and Aripiprazole impurities . These salts improve aqueous solubility, critical for formulation. However, the target’s larger molecular weight (~361.5 g/mol) compared to simpler piperazine salts (e.g., 292.6 g/mol for MM0421.09) may affect bioavailability .
Structural Comparison Table
Key Research Findings
Synthetic Yields : While the target compound’s synthesis yield is unspecified, analogs in (e.g., 85–88% yields for urea-thiazole derivatives) suggest efficient coupling strategies for piperazine-imidazole systems .
Stability : Hydrochloride salts in (e.g., MM0421.09) demonstrate long-term stability under controlled conditions, implying similar behavior for the target compound .
Structural Flexibility : The piperazine-imidazole motif in the target aligns with crystallographic data for imidazole derivatives (), highlighting predictable hydrogen-bonding patterns critical for receptor interaction .
Biological Activity
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a complex organic compound notable for its unique structural features, which include an imidazole ring, a piperazine ring, and a phenylbutanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 366.89 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. Notably, it may influence pathways such as:
- NF-kB Pathway : Associated with cell survival and proliferation.
- ERK Pathway : Involved in cell differentiation and growth.
These interactions suggest that the compound could modulate cellular responses, potentially leading to therapeutic effects in cancer treatment and other disorders.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a study demonstrated that derivatives of imidazole compounds exhibited significant antiproliferative activity against various cancer cell lines, outperforming standard chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) . The compound's ability to induce apoptosis in cancer cells was linked to its structural features that enhance binding affinity to target proteins involved in apoptotic pathways.
Table 1: Antitumor Activity Comparison
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4f | 3.24 | HeLa |
| 5-FU | 74.69 | HeLa |
| MTX | 42.88 | HeLa |
Neuropharmacological Effects
In addition to its antitumor properties, the compound has been investigated for neuropharmacological effects. It may act as a ligand for serotonin receptors, influencing neurotransmitter systems and potentially providing therapeutic benefits in anxiety and depression models.
Case Study 1: Anticancer Mechanism
A study focusing on the mechanism of action revealed that treatment with this compound led to increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) in HeLa cells. This shift promotes mitochondrial dysfunction and apoptosis, highlighting the compound's potential as an effective anticancer agent .
Case Study 2: Serotonin Receptor Modulation
Another investigation explored the interaction of this compound with serotonin receptors in animal models. Results indicated that it could modulate serotonin signaling pathways, suggesting its utility in treating mood disorders .
Q & A
Q. What synthetic methodologies are effective for preparing this compound, and what purification techniques are recommended?
The synthesis typically involves coupling the imidazole moiety with the piperazine ring under reflux conditions using brominated intermediates. For example, analogs have been synthesized via nucleophilic substitution or condensation reactions in polar aprotic solvents (e.g., DMF or acetonitrile) . Purification is achieved via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures. Structural confirmation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), with attention to characteristic peaks for the imidazole (δ ~7.5 ppm) and piperazine (δ ~3.0 ppm) moieties .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
The compound’s structural analogs are classified as toxic (acute oral/ inhalation hazards) and corrosive (skin/eye damage) . Key precautions include:
- Use of PPE (nitrile gloves, safety goggles, lab coat) and fume hoods.
- Storage in airtight, light-resistant containers under inert gas (argon) at 2–8°C.
- Immediate decontamination of spills with 5% sodium bicarbonate solution.
- Disposal via certified hazardous waste facilities to mitigate environmental toxicity .
Q. Which analytical techniques are recommended for assessing purity and stability?
Reverse-phase HPLC (C18 column, mobile phase: methanol/sodium acetate buffer pH 4.6, 65:35 v/v) with UV detection at 254 nm is standard for purity analysis . Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% relative humidity for 4 weeks) to monitor hydrolytic or oxidative byproducts. Mass balance calculations and forced degradation studies (acid/base/thermal stress) validate method robustness .
Advanced Research Questions
Q. How can structural contradictions in NMR data for this compound be resolved?
Discrepancies in chemical shifts may arise from solvent polarity, concentration, or dynamic proton exchange. Strategies include:
Q. What methodological approaches are suitable for evaluating receptor binding affinity and selectivity?
For piperazine-imidazole derivatives, radioligand displacement assays (e.g., H1/H4 histamine receptors) using [³H]-mepyramine or [³H]-JNJ 7777120 are standard. Functional activity is assessed via:
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Q. How do environmental factors (pH, temperature) influence the compound’s reactivity in biological assays?
Piperazine derivatives exhibit pH-dependent protonation (pKa ~7–9), affecting solubility and membrane permeability. Experimental design should include:
- Buffered solutions (PBS, pH 7.4 vs. acetate, pH 5.0) to mimic physiological and lysosomal conditions.
- Temperature-controlled (37°C) incubation to assess metabolic stability in liver microsomes.
- LogD (octanol-water distribution coefficient) measurements at multiple pH values to predict partitioning behavior .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s metabolic stability?
Discrepancies may arise from interspecies differences (e.g., human vs. rat cytochrome P450 isoforms). Methodological solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
